Positional Isomer Target Engagement Divergence: Meta-CF₃ (3-Position) Scaffold Validation via Tubulin-Todalam Co-Crystal Structure Versus Para-CF₃ (4-Position) AMPK Activation
The meta-CF₃ substitution pattern of CAS 769904-72-5 is validated by the co-crystal structure of Todalam (PDB 5SB7; resolution 2.1 Å), a rationally designed antitubulin agent whose pharmacophore directly incorporates the 3-(trifluoromethyl)anilino-thiazole acetic acid scaffold. Todalam binds a novel pocket in the α-tubulin subunit, sterically inhibiting the curved-to-straight conformational switch, arresting cells in G₂/M, and synergizing with vinblastine [1]. In contrast, the para-CF₃ positional isomer (Activator-3) engages an entirely different target—the CBS1 domain of the AMPK γ subunit—acting as a pan-AMPK mimetic with Kd values of 0.04 μM (β1) and 0.02 μM (β2) [2]. At 10 μM, Activator-3 exhibits significant off-target kinase inhibition: DDR1 (−79%), SRC (−71%), and ALK5 (−61%), whereas CAMKK2 shows only 36% inhibition [3]. No comparable tubulin binding has been reported for the para-CF₃ isomer. This target engagement dichotomy—tubulin (meta-CF₃) versus AMPK (para-CF₃)—demonstrates that the CF₃ position is a binary determinant of biological function, not a tunable parameter.
| Evidence Dimension | Primary molecular target and binding mode |
|---|---|
| Target Compound Data | Meta-CF₃ scaffold (CAS 769904-72-5 as core): Tubulin α-subunit novel site; PDB 5SB7 co-crystal (2.1 Å); Todalam G₂/M arrest; vinblastine synergy demonstrated |
| Comparator Or Baseline | Para-CF₃ isomer (Activator-3): AMPK γ subunit CBS1 domain; Kd β1 = 0.04 μM; Kd β2 = 0.02 μM; no reported tubulin activity |
| Quantified Difference | Qualitative target divergence: tubulin (meta) vs. AMPK (para); positional isomerism redirects target engagement from allosteric kinase activation to cytoskeletal protein inhibition |
| Conditions | Meta-CF₃ data: X-ray crystallography (PDB 5SB7); cell-based microtubule disruption; G₂/M arrest assay. Para-CF₃ data: recombinant human AMPK isozyme assays (α1β1γ1, α2β1γ1); cell-based AMPK activation (EC₅₀ ~0.03 μM); kinase selectivity panel at 10 μM. |
Why This Matters
A procurement decision between the 3-CF₃ and 4-CF₃ isomers is not a selection between interchangeable analogs—it is a choice between two fundamentally different pharmacological tools targeting distinct protein families (tubulin vs. AMPK), making CAS verification essential for experimental reproducibility.
- [1] Mühlethaler T, Milanos L, Ortega JA, et al. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition. 2022;61:e202204052. doi:10.1002/anie.202204052. PDB 5SB7: Tubulin-Todalam-18 complex, 2.1 Å resolution. View Source
- [2] Steinberg GR, Carling D. AMP-activated protein kinase: the current landscape for drug development. Table 2: Direct AMPK activators. Nature Reviews Drug Discovery. 2019;18:527–540. (Activator-3: Pan-AMPK; Kd β1 0.04 μM; Kd β2 0.02 μM; Dr. Reddy's Laboratories Ltd). View Source
- [3] Bung N, Surepalli S, Seshadri S, et al. 2-[2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK. Scientific Reports. 2018;8:9599. Table S1: Kinase selectivity profile at 10 μM; DDR1 -79%; SRC -71%; ALK5 -61%; CAMKK2 -36%. View Source
